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Compound of Interest

Compound Name: 2-(Benzylthio)ethanol

Cat. No.: B1581573 Get Quote

Introduction
2-(Benzylthio)ethanol (CAS No. 3878-41-9) is a sulfur-containing organic compound featuring

a benzyl group attached to an ethanol moiety through a thioether linkage. Its structure

combines aromatic and aliphatic features with a primary alcohol, making it a versatile

intermediate in organic synthesis and a molecule of interest in the development of novel

chemical entities. Accurate structural elucidation and purity assessment are paramount for its

application in research and drug development. Spectroscopic techniques such as Nuclear

Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide

a definitive analytical fingerprint of the molecule.

This technical guide offers an in-depth analysis of the spectroscopic data for 2-
(Benzylthio)ethanol. It is designed for researchers and scientists, providing not only the

spectral data but also the underlying scientific rationale for the observed signals and the

experimental protocols required to obtain them. This approach ensures both technical accuracy

and practical utility, reflecting the core principles of expertise and trustworthiness in scientific

application.

Spectroscopic Data Summary & Interpretation
The combination of NMR, IR, and MS provides a comprehensive structural profile of 2-
(Benzylthio)ethanol. Each technique offers unique insights into the molecular framework, from

the carbon-hydrogen backbone to the specific functional groups present.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in solution. The ¹H

and ¹³C NMR spectra provide detailed information about the chemical environment,

connectivity, and relative number of hydrogen and carbon atoms in the molecule. The data

presented here is referenced from the characterization of 2-(benzylthio)ethanol as a synthetic

intermediate by Cardona, W., et al.[1].

¹H NMR Data (400 MHz, CDCl₃)
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment
Structural
Interpretation

7.36 – 7.25 Multiplet 5H Aromatic (C₆H₅)

This complex

signal

corresponds to

the five protons

of the phenyl

ring. The

multiplet pattern

arises from

overlapping

signals and spin-

spin coupling

between

adjacent

aromatic protons.

3.78 Singlet 2H Benzyl (-CH₂-Ph)

The singlet

nature of this

peak indicates

that these two

benzylic protons

have no adjacent

proton neighbors

to couple with.

Their chemical

shift is downfield

due to the

proximity of the

electron-

withdrawing

sulfur atom and

the aromatic ring.

3.71 Triplet 2H -CH₂-OH These protons

are adjacent to

the -S-CH₂-

group. The signal
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is split into a

triplet by the two

neighboring

protons on the

sulfur-bearing

carbon (n+1 rule,

2+1=3). The

electronegative

oxygen atom

shifts this signal

downfield.

2.70 Triplet 2H -S-CH₂-

These protons

are adjacent to

the -CH₂-OH

group. Their

signal is split into

a triplet by the

two neighboring

hydroxyl-bearing

protons (n+1

rule, 2+1=3). The

sulfur atom

causes a

moderate

downfield shift.

1.95 Singlet 1H -OH This signal

corresponds to

the hydroxyl

proton. Its

chemical shift

can be variable

and depends on

concentration,

temperature, and

solvent. It

appears as a

singlet because
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its coupling to

adjacent protons

is often not

observed due to

rapid chemical

exchange.

¹³C NMR Data (101 MHz, CDCl₃)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581573?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ) ppm Assignment Structural Interpretation

138.1 C (quaternary, Ar)

The quaternary carbon of the

phenyl ring to which the benzyl

-CH₂- group is attached.

129.0 CH (aromatic)

Aromatic carbons in the phenyl

ring. The overlap of signals is

common for unsubstituted or

monosubstituted benzene

rings.

128.6 CH (aromatic)
Aromatic carbons in the phenyl

ring.

127.3 CH (aromatic)
Aromatic carbons in the phenyl

ring.

60.8 -CH₂-OH

The carbon of the

hydroxymethyl group. Its

chemical shift is significantly

downfield due to the direct

attachment of the highly

electronegative oxygen atom.

36.3 Benzyl (-CH₂-Ph)

The benzylic carbon. Its

chemical shift is influenced by

the attached sulfur and the

phenyl ring.

34.9 -S-CH₂-

The carbon adjacent to the

sulfur atom. Sulfur is less

electronegative than oxygen,

resulting in a more upfield

chemical shift compared to the

-CH₂-OH carbon.

Infrared (IR) Spectroscopy
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FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a

molecule. The spectrum of 2-(Benzylthio)ethanol is characterized by absorptions

corresponding to the O-H, C-H (aromatic and aliphatic), and C-O bonds.
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Wavenumber
(cm⁻¹)

Intensity Assignment
Functional Group
Interpretation

~3350 Strong, Broad O-H stretch

This broad and

intense absorption is

highly characteristic of

the hydroxyl (-OH)

group involved in

intermolecular

hydrogen bonding[2].

3085, 3062, 3028 Medium Aromatic C-H stretch

These absorptions

just above 3000 cm⁻¹

are typical for C-H

stretching vibrations

where the carbons are

sp²-hybridized,

confirming the

presence of the

benzene ring.

2925, 2870 Medium Aliphatic C-H stretch

These bands below

3000 cm⁻¹ correspond

to the symmetric and

asymmetric stretching

vibrations of the sp³-

hybridized C-H bonds

in the ethyl and benzyl

methylene groups.

1495, 1453 Medium-Weak Aromatic C=C stretch

These peaks are

characteristic of the

carbon-carbon

stretching vibrations

within the aromatic

ring, providing further

evidence for the

benzyl group.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.researchgate.net/figure/FTIR-spectrum-for-the-ethanol_fig6_324483608
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581573?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


~1050 Strong C-O stretch

This strong absorption

is indicative of the C-

O single bond

stretching vibration of

the primary alcohol

functional group[2].

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular

weight and fragmentation pattern of a compound. The fragmentation is often predictable and

provides a "fingerprint" that aids in structural confirmation.
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m/z (Mass/Charge
Ratio)

Relative Intensity
Proposed
Fragment Ion

Fragmentation
Pathway
Interpretation

168 Moderate
[C₉H₁₂OS]⁺

(Molecular Ion, M⁺)

This peak represents

the intact molecule

with one electron

removed, confirming

the molecular weight

of the compound

(168.25 g/mol ). Its

presence, even if not

the base peak, is

crucial for

identification.

91 100 (Base Peak)
[C₇H₇]⁺ (Tropylium

ion)

This is the most stable

and abundant

fragment. It is formed

by the cleavage of the

C-S bond, generating

the benzyl cation,

which rearranges to

the highly stable

tropylium ion. This is a

hallmark of benzyl-

containing

compounds[3].

123 Moderate [M - CH₂OH]⁺

This fragment results

from the cleavage of

the bond between the

two ethyl carbons,

with the loss of a

hydroxymethyl radical

(•CH₂OH).

77 Moderate [C₆H₅]⁺ (Phenyl ion) Loss of a CH₂ group

from the tropylium ion
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(m/z 91) can lead to

the formation of the

phenyl cation.

45 Moderate [CH₂OH]⁺

Alpha-cleavage next

to the sulfur atom can

result in the formation

of this fragment,

although less favored

than benzyl cation

formation.

Experimental Methodologies
The acquisition of high-quality spectroscopic data is contingent upon meticulous sample

preparation and adherence to established analytical protocols. The following sections detail

standard operating procedures for obtaining the NMR, IR, and MS spectra of liquid samples

like 2-(Benzylthio)ethanol.

General Analytical Workflow
The process from sample receipt to final data interpretation follows a logical sequence

designed to ensure data integrity and accuracy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-(Benzylthio)ethanol: A
Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1581573#spectroscopic-data-of-2-benzylthio-
ethanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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